![molecular formula C16H14ClN3O3S2 B2501782 N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899976-50-2](/img/structure/B2501782.png)
N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide and related compounds involves multiple steps, starting with the formation of core structures followed by various substitution reactions. For instance, the synthesis of benzimidazole derivatives as mentioned in one study involves the reaction of 2-(4-chlorophenyl)benzimidazole with different arylmethyleneamino and aryl-thiazolidine groups . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl) derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . These methods typically involve the use of reagents that introduce the desired functional groups onto the core structure, resulting in a variety of acetamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of various functional groups attached to the acetamide core. The crystal structures of related compounds have been determined, revealing the presence of hydrogen bonds and halogen-π interactions that influence the overall conformation and stability of the molecules . These interactions are crucial for the biological activity of the compounds as they can affect the binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide derivatives is influenced by the functional groups present in the molecule. For example, the presence of a thiazolidine ring or a benzothiazin moiety can confer the molecules with different reactivity patterns, which can be exploited to further modify the compounds or to understand their interactions with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like chlorine and iodine, can increase the molecular weight and influence the lipophilicity of the compounds, which in turn can affect their pharmacokinetic properties . The introduction of sulfur-containing groups, such as in the thiadiazinyl moiety, can also affect the electron distribution within the molecule, potentially altering its chemical reactivity and interactions with biological targets .
科学的研究の応用
Chemical Structure and Biological Activity
- Synthetic Organic Chemistry Applications : Studies have shown that compounds with aromatic rings and specific functional groups like thiadiazines have significant potential in synthetic organic chemistry. These compounds are used in the development of new synthetic methodologies, offering pathways to various heterocyclic compounds that possess biological activity. For instance, the development of chemoselective N-acylation reagents highlights the importance of structural features for chemical reactivity and selectivity in synthesis processes Kondo & Murakami, 2002.
Environmental Impact and Degradation
- Degradation Pathways and Environmental Persistence : Compounds with specific chlorophenyl groups have been studied for their environmental impact, particularly their degradation pathways in water treatment processes. The advanced oxidation processes (AOPs) have been utilized to degrade similar compounds, shedding light on the kinetics, mechanisms, and by-products formed during the process. This research is crucial for understanding the environmental fate of complex organic compounds and their potential toxicity Qutob et al., 2022.
Pharmacological Applications
- Anticancer and Antituberculosis Potential : The structure-activity relationship (SAR) of compounds containing chlorophenyl and thiadiazine units has been explored for potential pharmacological applications. For example, the study of organotin(IV) complexes with anticancer and antituberculosis activities emphasizes the role of these structural motifs in medicinal chemistry. These studies contribute to the development of drugs with specific therapeutic targets, demonstrating the importance of structural features like chlorophenyl and thiadiazine for biological activity Iqbal et al., 2015.
Toxicological Considerations
- Toxic Effects and Safety Evaluations : Understanding the toxicological profile of chemical compounds is essential for their safe application in various fields. Studies on chlorophenols, for instance, provide insight into the potential toxic effects and mechanisms of action in biological systems. These studies inform the safety evaluations of new compounds, guiding their development for therapeutic or industrial uses Ge et al., 2017.
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-2-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUPQAAXMNAPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


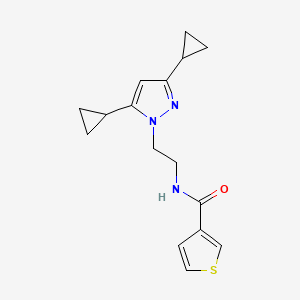
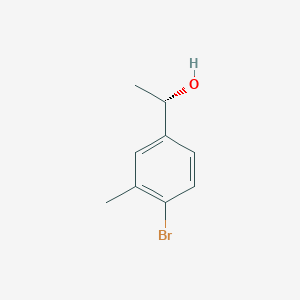
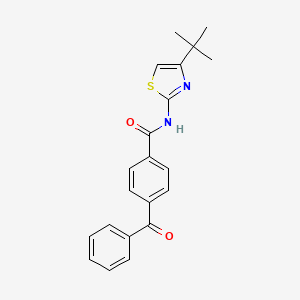
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2501708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)
![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)
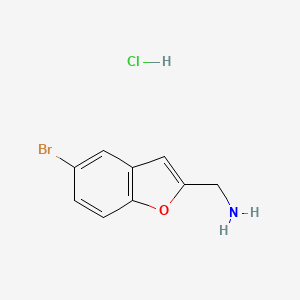
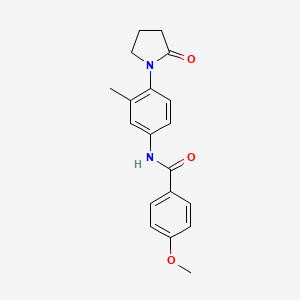
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)